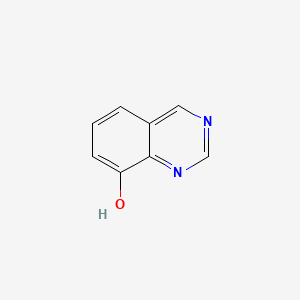

Quinazolin-8-ol

Overview

Description

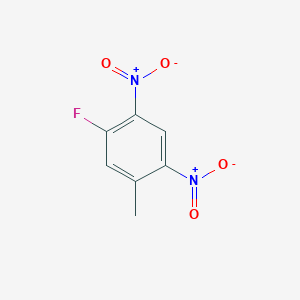

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common . These compounds are of interest in medicinal chemistry .

Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Microwave irradiation (MWI) has been used in the synthesis of quinazoline and quinazolinone derivatives .Molecular Structure Analysis

The crystal structures of quinolin-8-ol and its two salts display extensive classical hydrogen bonding as well as other non-covalent CH–O, CH2–O, O–C π, CH–C π, and π···π interactions, giving 0/3D framework structures .Chemical Reactions Analysis

The mechanism of this reaction involves the formation of an ethoxymethyleneamino derivative or Schiff base followed by cyclocondensation to afford quinazoline 3-oxide .Scientific Research Applications

Anticancer Activity

Quinazolin-8-ol derivatives have been found to exhibit significant anticancer activity . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antibacterial Properties

Quinazolin-8-ol and its derivatives have shown potent antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have shown promise in this area .

Anti-inflammatory Activity

Quinazolin-8-ol compounds have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antifungal Properties

These compounds have also demonstrated antifungal properties . This suggests their potential use in the treatment of various fungal infections .

Anticonvulsant Activity

Quinazolin-8-ol and its derivatives have shown anticonvulsant activity . This indicates their potential use in the management of various seizure disorders .

Anti-Parkinsonism Activity

Research has shown that quinazolin-8-ol derivatives can exhibit anti-Parkinsonism activity . This suggests their potential use in the treatment of Parkinson’s disease .

Antimalarial Activity

Quinazolin-8-ol compounds have demonstrated antimalarial activity . This indicates their potential use in the treatment of malaria .

Synthesis Acceleration

The synthesis of quinazoline and quinazolinone derivatives has been accelerated using microwave irradiation (MWI), making the process more efficient and sustainable . This has implications for the large-scale production of these compounds for various applications .

Mechanism of Action

Target of Action

Quinazolin-8-ol, a derivative of quinazoline, has been found to interact with a variety of targets. It has been reported that quinazolin-8-ol derivatives can inhibit the protein kinase of the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies .

Mode of Action

Quinazolin-8-ol acts by binding to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade . This prevents further growth of cancer cells . In addition, quinazolin-8-ol derivatives have been found to induce apoptosis via either extrinsic or intrinsic pathways .

Biochemical Pathways

Quinazolin-8-ol affects various biochemical pathways. Its interaction with EGFR leads to the inactivation of the Ras signal transduction cascade . This cascade is involved in cell growth and survival, and its inactivation can lead to apoptosis, or programmed cell death . Furthermore, quinazolin-8-ol derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa , a bacterium that can cause various infections.

Pharmacokinetics

It is known that the use of multiple drug combinations can often lead to drug-drug interactions and altered pharmacokinetics . Therefore, the pharmacokinetics of Quinazolin-8-ol could potentially be influenced by other drugs that a patient is taking.

Result of Action

The primary result of Quinazolin-8-ol’s action is the inhibition of cell growth and induction of apoptosis . This makes it a potential candidate for cancer therapies . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa , which could make it useful in treating infections caused by this bacterium.

Action Environment

The action of Quinazolin-8-ol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and potentially its efficacy . Additionally, the specific environment within a tumor or an infection site could also influence the action of Quinazolin-8-ol.

Safety and Hazards

According to the safety data sheet, Quinazolin-8-amine, which is related to Quinazolin-8-ol, should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids has increased over the years due to their diversified biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name |

quinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRQIKKDKDFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343429 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazolin-8-ol | |

CAS RN |

7557-02-0 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)